2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
Description
2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their significant biological and pharmaceutical activities, making them a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-30-17-9-7-16(8-10-17)27-20-19(24-25-27)21(29)26(14-23-20)13-18(28)22-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASJRKCOTYHQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the triazolopyrimidine core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .
Chemical Reactions Analysis
Acetamide Hydrolysis
The N-phenethylacetamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic (HCl, 60°C) : Cleavage to form carboxylic acid intermediates.
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Basic (NaOH, reflux) : Generation of free amines with subsequent cyclization potential .
Methoxyphenyl Substitutions
The 4-methoxyphenyl group participates in:
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Demethylation : Using BBr₃ yields phenolic derivatives for further electrophilic substitutions .
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Halogenation : Electrophilic bromination at the para position (relative to methoxy) under Vilsmeier-Haack conditions .
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂/FeCl₃, CHCl₃, 25°C | 4-Bromo-3-methoxyphenyl | 85 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-methoxyphenyl | 78 |
Triazole-Pyrimidine Core Reactivity
The fused triazole-pyrimidine system exhibits:
Oxidation-Reduction
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Oxidation (KMnO₄, H₂O) : Forms N-oxide derivatives at the pyrimidine N7 position.
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Reduction (H₂/Pd-C) : Selective saturation of the triazole ring under hydrogenation conditions .
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions with alkynes to form fused tetracyclic systems.
Biological Activity and Enzyme Interactions
The compound inhibits indoleamine 2,3-dioxygenase (IDO) , a key enzyme in cancer immunomodulation:
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IC₅₀ : 0.34 μM (human recombinant IDO assay).
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Mechanism : Competitive binding at the heme-active site via triazole-pyrimidine coordination.
Table 3: Structure-Activity Relationship (SAR) Insights
| Modification Site | Effect on IDO Inhibition | Source |
|---|---|---|
| Methoxy → Ethoxy | 2.1× reduced potency | |
| Acetamide → Propionamide | Comparable activity | |
| Triazole N-methylation | Complete loss of activity |
Stability and Degradation
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Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the triazole-pyrimidine bond (t₁/₂ = 4.2 h).
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Hydrolytic Stability : Stable in pH 4–8 buffers for >48 h; rapid degradation occurs at pH <2 or >10.
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science applications. Future studies should explore its catalytic potential in asymmetric synthesis and its role in targeted drug delivery systems.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have reported that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide have shown promising results against MCF-7 breast cancer cells with IC50 values indicating potent activity .
- The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
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Antimicrobial Properties
- Research indicates that triazolo derivatives possess antimicrobial activity against a range of pathogens. For example, compounds derived from similar structures have demonstrated effectiveness against both gram-positive and gram-negative bacteria . The presence of the triazole ring is crucial for this activity due to its ability to interact with microbial enzymes.
- Anti-inflammatory Effects
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antimicrobial Screening
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, thereby disrupting key biological pathways. For example, it may inhibit myeloperoxidase, an enzyme involved in the immune response, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
1,2,3-Triazoles: These compounds are structurally related and are known for their wide range of applications in medicinal chemistry.
Uniqueness
2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and phenethylacetamide groups contribute to its unique reactivity and potential therapeutic applications .
Biological Activity
The compound 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazolo-pyrimidine core that is known for conferring significant biological activity.
The biological activity of this compound primarily involves:
- Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on the proliferation of various cancer cell lines. It targets specific pathways involved in cell cycle regulation.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
Anticancer Activity
Research findings highlight the anticancer potential of this compound against multiple cancer types. The following table summarizes key findings from various studies:
Case Studies and Research Findings
- Study on MCF-7 Cells : In a study investigating the effects on MCF-7 breast cancer cells, the compound was found to significantly reduce cell viability with an IC50 value of 5 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins like Bax while decreasing Bcl-2 levels.
- A549 Lung Cancer Model : Another study focused on A549 lung cancer cells demonstrated an IC50 value of 4 µM. The compound caused a G2/M phase arrest and was associated with increased expression of cyclin-dependent kinase inhibitors.
- HCT116 Colon Cancer Cells : Research conducted on HCT116 colon cancer cells showed that the compound inhibited CDK2/cyclin A2 activity effectively, with an IC50 value of 3.5 µM. This inhibition led to significant growth suppression and apoptosis induction.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis of triazolo-pyrimidine derivatives typically involves cyclization reactions. For example, triazole formation can be achieved via oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol under ambient conditions . Key factors affecting yield include stoichiometric ratios of reagents, reaction temperature (e.g., room temperature vs. reflux), and acid catalysis (e.g., acetic acid for imine formation) . Solvent choice (e.g., ethanol or DMF) and purification methods (e.g., vacuum filtration, washing with methanol) are critical for isolating high-purity products .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C-NMR : Assign peaks based on coupling constants and chemical shifts (e.g., aromatic protons at δ 7.0–8.5 ppm, methoxy groups at δ ~3.8 ppm) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole C-N stretches at ~1500–1600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms molecular geometry and hydrogen bonding patterns. Data-to-parameter ratios >15 and R-factors <0.06 ensure reliability .
Q. What safety considerations are critical during experimental handling?
- Methodological Answer : Consult Safety Data Sheets (SDS) for hazards (e.g., respiratory irritation, skin contact risks). Use PPE (gloves, lab coats), fume hoods for solvent handling, and emergency protocols (e.g., immediate rinsing for eye exposure). Reference institutional guidelines for waste disposal .
Advanced Research Questions
Q. What strategies optimize synthesis regioselectivity and purity for this compound?
- Methodological Answer :
- Regioselectivity : Employ directing groups (e.g., methoxy substituents) to guide cyclization sites. Computational tools (DFT calculations) predict favorable reaction pathways .
- Purity : Use gradient HPLC with C18 columns (acetonitrile/water mobile phase) to resolve byproducts. Monitor reactions via TLC (silica/alumina plates, UV visualization) .
- Scale-up : Adapt batch processes to flow chemistry for improved heat/mass transfer, reducing side reactions .
Q. How can computational methods predict biological targets or reactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., kinases, GPCRs). Prioritize targets with high docking scores and complementary binding pockets.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to predict ADMET properties .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) to validate binding modes .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC50 values) using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Mechanistic Studies : Use CRISPR knockouts or enzyme inhibition assays to confirm target specificity .
Q. What role does the 4-methoxyphenyl group play in modulating physicochemical properties?
- Methodological Answer :
- Lipophilicity : The methoxy group increases logP (~2.5 vs. ~1.8 for non-substituted analogs), enhancing membrane permeability (measured via PAMPA assays) .
- Electronic Effects : Resonance donation from the methoxy group stabilizes the triazole ring, altering redox potentials (cyclic voltammetry) and UV-Vis spectra .
Experimental Design & Theoretical Frameworks
Q. How to integrate prior research into hypothesis-driven experimental design?
- Methodological Answer :
- Literature Mining : Use tools like SciFinder or Reaxys to identify gaps (e.g., unexplored substituents at the pyrimidine 7-position).
- Guiding Theory : Link synthesis to conceptual frameworks (e.g., bioisosterism: replacing acetamide with sulfonamide groups) .
- DOE (Design of Experiments) : Apply factorial designs (e.g., 2³ matrix) to test variables (temperature, catalyst loading, solvent) and model yield/selectivity relationships .
Q. What advanced techniques validate intermolecular interactions in solid-state forms?
- Methodological Answer :
- SCXRD : Resolve π-π stacking and hydrogen bonds (e.g., N-H···O interactions) in co-crystals .
- DSC/TGA : Characterize polymorph stability (melting points, decomposition profiles) .
- Solid-State NMR : Detect crystallinity differences (e.g., amorphous vs. crystalline phases) via 13C CP-MAS spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
